molecular formula C10H9N3S B12296471 2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol

2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol

Cat. No.: B12296471
M. Wt: 203.27 g/mol
InChI Key: WPFQIZDGWXNGIY-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol typically involves the condensation of 2-aminobenzylamine with isothiocyanates under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the quinazoline ring .

Scientific Research Applications

2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: Its dual inhibitory action on phosphatidylinositol 3-kinase and histone deacetylase makes it a potential anticancer agent.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol involves its ability to inhibit both phosphatidylinositol 3-kinase and histone deacetylase. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation, survival, and differentiation. This dual inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,3-Dihydroimidazo[1,2-c]quinazoline-5-thiol lies in its dual inhibitory action on phosphatidylinositol 3-kinase and histone deacetylase, which is not commonly found in other similar compounds. This dual action enhances its potential as a therapeutic agent for cancer treatment .

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-c]quinazoline-5-thione

InChI

InChI=1S/C10H9N3S/c14-10-12-8-4-2-1-3-7(8)9-11-5-6-13(9)10/h1-4,11H,5-6H2

InChI Key

WPFQIZDGWXNGIY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C3C=CC=CC3=NC2=S)N1

Origin of Product

United States

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